molecular formula C10H11ClF3N B13576828 2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolinehydrochloride

2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolinehydrochloride

Cat. No.: B13576828
M. Wt: 237.65 g/mol
InChI Key: XDXQWUVDTVZGFC-UHFFFAOYSA-N
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Description

2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that features a trifluoromethyl group attached to a tetrahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the introduction of a trifluoromethyl group into a tetrahydroquinoline framework. One common method is the reaction of tetrahydroquinoline with trifluoromethylating agents under specific conditions. For example, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like copper(I) iodide (CuI) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various tetrahydroquinoline derivatives.

Scientific Research Applications

2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)quinoline
  • 2-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
  • 2-(trifluoromethyl)-1,2,3,4-tetrahydrobenzoquinoline

Uniqueness

2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific trifluoromethyl substitution on the tetrahydroquinoline framework. This substitution can significantly alter the compound’s chemical and biological properties, making it distinct from other similar compounds. The trifluoromethyl group imparts increased stability, lipophilicity, and potential biological activity, which can be advantageous in various applications .

Properties

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

IUPAC Name

2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9;/h1-4,9,14H,5-6H2;1H

InChI Key

XDXQWUVDTVZGFC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC1C(F)(F)F.Cl

Origin of Product

United States

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